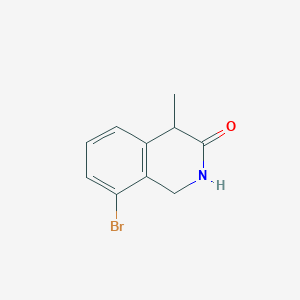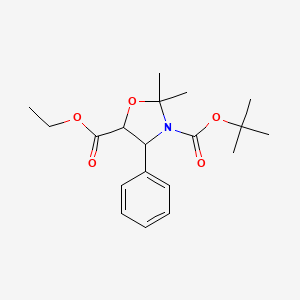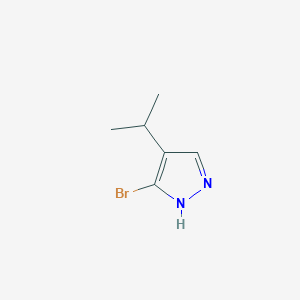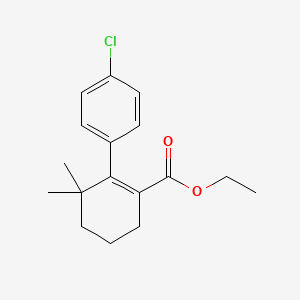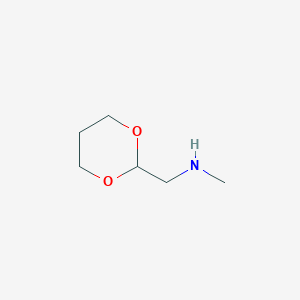
1-(1,3-dioxan-2-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dioxan-2-yl)-N-methylmethanamine is an organic compound that features a 1,3-dioxane ring and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1,3-dioxan-2-yl)-N-methylmethanamine can be synthesized through the reaction of 1,3-dioxane with N-methylmethanamine. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the 1,3-dioxane ring . Common catalysts include toluenesulfonic acid and zirconium tetrachloride . The reaction is usually carried out under reflux conditions in toluene, with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of molecular sieves or orthoesters can help in the effective removal of water during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-dioxan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(1,3-dioxan-2-yl)-N-methylmethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1,3-dioxan-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-dioxan-2-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1,3-dioxane derivatives: These compounds share the 1,3-dioxane ring structure and exhibit similar chemical reactivity.
N-methylmethanamine derivatives: These compounds contain the N-methylmethanamine group and have similar biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of the 1,3-dioxane ring and the N-methylmethanamine group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- 1,3-dioxane
- N-methylmethanamine
- 1,3-dioxane-2-yl derivatives
- N-methylmethanamine derivatives
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
1-(1,3-dioxan-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H13NO2/c1-7-5-6-8-3-2-4-9-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MZRZYABLSVBZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
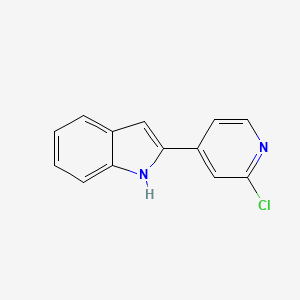
![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)


